molecular formula C12H16ClNO2 B13459308 Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Cat. No.: B13459308
M. Wt: 241.71 g/mol
InChI Key: MZGAEAQPRCVIGX-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is a small organic molecule featuring a four-membered azetidine ring substituted with a phenyl group at the 3-position. The compound is esterified with a methyl group via an acetate linker and exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Azetidine derivatives are of significant interest due to their conformational rigidity, which can improve binding specificity in drug design.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 2-(3-phenylazetidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)7-12(8-13-9-12)10-5-3-2-4-6-10;/h2-6,13H,7-9H2,1H3;1H

InChI Key

MZGAEAQPRCVIGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CNC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

Overview:
The most prominent method involves a [2+2] cycloaddition reaction, known as the Staudinger reaction, which is widely employed in azetidine synthesis. This approach utilizes imines and ketenes generated in situ to construct the four-membered azetidine ring with high stereoselectivity.

Procedure:

  • Preparation of Imine Precursors:
    Properly substituted aldehydes react with amines (e.g., aniline derivatives) under reflux in ethanol, yielding imines with high yields (85–96%).
  • Generation of Ketene Intermediates:
    Methyl 3-(chloroformyl)propionate or similar methyl esters are treated with bases or dehydrating agents to produce ketenes in situ.

  • Cycloaddition Reaction:
    The imines react with these ketenes via a [2+2] cycloaddition, forming the azetidine core. This process is facilitated by the Staudinger reaction conditions, which can be optimized under microwave irradiation or thermal conditions to improve yield and stereoselectivity.

Key Reaction Conditions:

Parameter Conditions Yield (%) Reference
Reflux in ethanol 4 hours 85–96
Microwave irradiation 15–25 min at 100°C 75–78

Advantages:

  • High stereocontrol
  • Direct access to functionalized azetidinones

Multi-step Functionalization via Acylation and Cyclization

Overview:
This pathway involves initial acylation of phenyl and other aromatic groups, followed by cyclization to form the azetidine ring, and esterification to introduce the methyl ester group.

Procedure:

  • Activation of Carboxylic Acids:
    Using reagents like Mukaiyama’s reagent or HBTU, the acids are activated to form acyl chlorides or anhydrides.

  • Cyclization with Imine Derivatives:
    The activated acids react with imines or amino alcohols under reflux or microwave conditions, leading to azetidine ring formation through intramolecular nucleophilic attack and ring closure.

  • Esterification:
    The resultant azetidinones are esterified with methyl alcohol or methylating agents to produce methyl esters.

Reaction Conditions & Yields:

Step Reagent Conditions Yield (%) Reference
Acylation Aromatic acids + acyl chloride Reflux 49–67
Cyclization Imine + activated acid Microwave or thermal 55–65
Esterification Methyl iodide or methyl esterification Reflux Variable

Advantages:

  • Versatile for various aromatic substitutions
  • Suitable for scale-up

Microwave-Assisted Synthesis

Overview:
Microwave irradiation significantly accelerates the cyclization and esterification steps, leading to higher yields and shorter reaction times.

Procedure:

  • Reactants such as phenylacrylic acids and imines are combined with reagents like Mukaiyama’s reagent and triethylamine in solvents like dichloromethane.
  • The mixture is subjected to microwave irradiation at 100°C for 15–25 minutes, which facilitates rapid cycloaddition and esterification.

Optimized Conditions & Yields:

Reaction Solvent Temperature Time Yield (%) Reference
Bis-β-lactam formation CH2Cl2 100°C 15–25 min 75–78

Advantages:

  • Reduced reaction times
  • Improved yields and stereoselectivity

Salt Formation: Hydrochloride Salt

Post-synthesis, the free base azetidine derivatives are converted into their hydrochloride salts for stability and bioavailability. This is achieved by treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol), followed by crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Insights from Structural Variations

Azetidine Substitution Effects: Phenyl Group (Target Compound): Introduces significant lipophilicity, favoring passive diffusion across biological membranes. Fluorine (CID 617718-46-4): The electronegative fluorine atom improves metabolic stability and may alter binding kinetics in biological targets compared to the phenyl group .

Ester vs. Acid Functionality :

  • Methyl/ethyl esters (Target, CID 125041879) are more hydrolytically labile than carboxylic acids (CID 122164498), impacting shelf life and in vivo stability. The ethyl ester in CID 125041879 may exhibit slower hydrolysis than the methyl ester in the target compound due to steric effects .

Salt Forms: Hydrochloride salts improve aqueous solubility across all compounds, critical for formulation.

Computational and Crystallographic Insights

  • Structural Analysis : Tools like SHELX and ORTEP-3 are critical for resolving azetidine ring conformations and salt interactions. For example, the phenyl group in the target compound may induce torsional strain in the azetidine ring, affecting crystallographic packing .
  • Lumping Strategies : Compounds with similar substituents (e.g., methyl, hydroxy) may be grouped in metabolic or environmental studies, though structural nuances (e.g., phenyl vs. fluorine) require distinct evaluation .

Q & A

Advanced Research Question

  • log P Estimation : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (COSMO-RS). Experimental validation via shake-flask assays (octanol/water) is recommended.
  • Solubility Prediction : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) correlate with experimental solubility profiles.

Discrepancies between predicted and observed values may indicate unmodeled ion-pairing effects in aqueous media.

How does this compound compare structurally to related azetidine derivatives in receptor binding?

Advanced Research Question
Key structural differentiators include:

  • Ester vs. Carboxylic Acid : The methyl ester enhances membrane permeability but may reduce target affinity (e.g., vs. carboxylic acid derivatives in enzyme inhibition).
  • Phenyl vs. Alkyl Substituents : Aromatic groups improve π-π stacking with hydrophobic receptor pockets (e.g., dopamine D2 receptors).

Perform competitive binding assays (e.g., SPR or ITC) to quantify affinity differences.

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